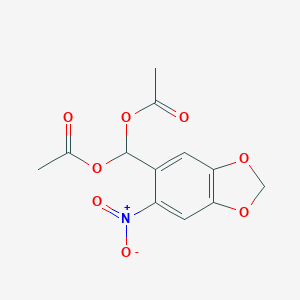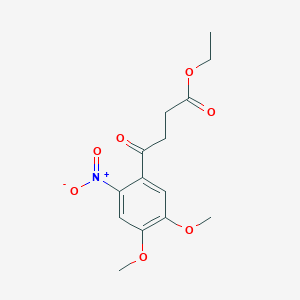![molecular formula C20H19Cl3N2O2 B289282 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B289282.png)
2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first discovered in the late 1970s and has since been widely used in scientific research to study the mechanisms of neuronal excitotoxicity and neurodegeneration.
Mecanismo De Acción
2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By binding to the receptor's ion channel pore, 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide blocks the influx of calcium ions into the cell, which can lead to neuronal damage and death.
Biochemical and Physiological Effects:
2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to induce a range of biochemical and physiological effects in animal models, including oxidative stress, inflammation, and alterations in neurotransmitter levels. It has also been shown to induce apoptosis, or programmed cell death, in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide in lab experiments is that it is a potent and selective NMDA receptor antagonist, which allows researchers to specifically target this receptor and study its effects. However, one limitation is that 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide can induce neuronal damage and death, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research involving 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide. One area of interest is the role of NMDA receptors in synaptic plasticity and learning and memory. Another area of interest is the use of 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide as a tool for studying the mechanisms of neurodegenerative diseases and developing new therapies. Additionally, there is ongoing research into the development of new NMDA receptor antagonists that may have fewer side effects than 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide.
Métodos De Síntesis
The synthesis of 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide involves the reaction of 4-chloro-2-nitroaniline with 2-methyl-1-piperidinylmagnesium bromide to form N-(2-methyl-1-piperidinyl)-4-chloro-2-nitroaniline. This compound is then reduced with palladium on carbon in the presence of hydrogen gas to form N-(2-methyl-1-piperidinyl)-4-chloro-2-aminophenyl)nitrosoamine. Finally, this compound is reacted with 4-chlorobenzoyl chloride to form 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been widely used in scientific research to study the mechanisms of neuronal excitotoxicity and neurodegeneration. It has been used to induce neuronal damage in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C20H19Cl3N2O2 |
|---|---|
Peso molecular |
425.7 g/mol |
Nombre IUPAC |
2,4-dichloro-N-[4-chloro-2-(2-methylpiperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C20H19Cl3N2O2/c1-12-4-2-3-9-25(12)20(27)16-10-13(21)6-8-18(16)24-19(26)15-7-5-14(22)11-17(15)23/h5-8,10-12H,2-4,9H2,1H3,(H,24,26) |
Clave InChI |
LLLBDOXMPZGALK-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CC1CCCCN1C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289211.png)
![5-[(3,4-dimethoxybenzoyl)amino]-N-(2-furylmethyl)-N-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289212.png)
![N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B289214.png)

![N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289217.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289218.png)
![methyl 4-({[1-(2-chlorophenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289220.png)
![methyl 4-({[1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289221.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289222.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289223.png)